N-(1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide is a chemical compound identified by the CAS number 111672-81-2. Its molecular formula is with a molecular weight of approximately 300.19 g/mol. This compound features a pyrazole ring, which is significant in medicinal chemistry due to its diverse biological activities. The presence of dichlorophenyl and acetamide groups contributes to its potential pharmacological properties.
This compound can be classified under various categories based on its structure and functional groups:
The compound has been referenced in scientific literature and databases, indicating its relevance in chemical research and potential applications in pharmaceuticals.
The synthesis of N-(1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide typically involves several steps:
These reactions often require specific conditions such as temperature control, solvent choice, and catalysts to optimize yield and purity.
The molecular structure of N-(1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide can be represented using various notations:
ClC1=CC(=CC=C1N1C(=O)N(C(=N1)C(=O)C(C)(C)C)=O)Cl
DBGNVIWNFOZEID-UHFFFAOYSA-N
The compound exhibits a complex arrangement with multiple functional groups that influence its reactivity and interaction with biological targets.
N-(1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or reduce toxicity.
The mechanism of action for N-(1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide is not fully elucidated but is believed to involve:
Further studies are required to clarify these mechanisms through in vitro and in vivo experiments.
The physical properties of N-(1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide contribute significantly to its behavior in various environments:
Chemical properties such as stability under different pH conditions and reactivity towards oxidizing agents are essential for practical applications.
N-(1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide has potential applications in various scientific fields:
Research into this compound's properties continues to expand its potential applications across multiple disciplines.
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.:
CAS No.: